molecular formula C13H11ClO B099002 (R)-2-chloro-diphenylmethanol CAS No. 16071-26-4

(R)-2-chloro-diphenylmethanol

Cat. No.: B099002
CAS No.: 16071-26-4
M. Wt: 218.68 g/mol
InChI Key: JGDRELLAZGINQM-CYBMUJFWSA-N
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Description

(R)-2-chloro-diphenylmethanol is an organic compound with the molecular formula C13H11ClO. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) sign indicates the specific enantiomer. This compound is a derivative of benzhydrol, where one of the phenyl groups is substituted with a chlorine atom at the ortho position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(R)-2-chloro-diphenylmethanol can be synthesized through several methods. One common synthetic route involves the reduction of 2-chlorobenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-chlorobenzophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(R)-2-chloro-diphenylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-chlorobenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can convert it to 2-chlorobenzhydrol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Sodium hydroxide (NaOH) in aqueous ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Chlorobenzophenone.

    Reduction: Benzhydrol.

    Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.

Scientific Research Applications

(R)-2-chloro-diphenylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals and as a starting material for more complex molecules.

Mechanism of Action

The mechanism of action of (R)-2-chloro-diphenylmethanol involves its interaction with specific molecular targets. In biochemical assays, it may act as a ligand binding to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzhydrol: The parent compound without the chlorine substitution.

    2-Chlorobenzophenone: The oxidized form of (R)-2-chloro-diphenylmethanol.

    Chlorobenzene: A simpler aromatic compound with a chlorine substituent.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a chlorine atom. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

16071-26-4

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

(R)-(2-chlorophenyl)-phenylmethanol

InChI

InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1

InChI Key

JGDRELLAZGINQM-CYBMUJFWSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=CC=C2Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing 15.0 g (0.0692 mole) of 2-chlorobenzophenone, 4.1 g (0.1094 mole) of sodium borohydride, and 200 ml of anhydrous isopropanol is heated to reflux and maintained at reflux until the reaction is complete (2.0 hours), as indicated by vpc techniques. The solvent is removed in vacuo, whereupon the residue is diluted with ether, washed with a dilute hydrochloric acid solution and with water until neutral, dried (magnesium sulfate), and concentrated in vacuo. Recrystallization of the resulting residue from petroleum ether affords 11.5 g (0.0526 mole) of 2-chlorobenzhydrol, m.p. 61°-63°.
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Synthesis routes and methods II

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